4-Fluoro-3-methyl-5-nitrobenzoic acid
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Overview
Description
“4-Fluoro-3-methyl-5-nitrobenzoic acid” is a chemical compound with the molecular formula C8H6FNO4 . It is used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity .
Synthesis Analysis
The synthesis of “4-Fluoro-3-methyl-5-nitrobenzoic acid” can involve multiple steps. For instance, 4-fluoro-3-nitrobenzoic acid can be converted into benzimidazole bis-heterocycles via the intermediacy of benzimidazole linked ortho-chloro amines . Another method involves the oxidation of primary amines .Molecular Structure Analysis
The molecular structure of “4-Fluoro-3-methyl-5-nitrobenzoic acid” can be represented by the InChI string: InChI=1S/C7H4FNO4/c8-5-2-1-4 (7 (10)11)3-6 (5)9 (12)13/h1-3H, (H,10,11) . The molecular weight of this compound is 185.1094 .Chemical Reactions Analysis
“4-Fluoro-3-methyl-5-nitrobenzoic acid” can participate in various chemical reactions. For example, it can be used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity . It can also be used in the preparation of series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors containing benzimidazole core structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Fluoro-3-methyl-5-nitrobenzoic acid” include a molecular weight of 185.11 , and it appears as a white to light yellow crystal powder . It is soluble in 95% ethanol .Scientific Research Applications
Preparation of Benzimidazoles
4-Fluoro-3-methyl-5-nitrobenzoic acid is used as a starting reagent in the preparation of novel benzimidazoles . Benzimidazoles are a class of heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their antimicrobial, antiviral, and anticancer properties .
Antimycobacterial Activity
The benzimidazoles synthesized using 4-Fluoro-3-methyl-5-nitrobenzoic acid have shown promising antimycobacterial activity . This makes them potential candidates for the development of new drugs to treat mycobacterial infections .
Inhibition of Acetylcholinesterase (AChE)
4-Fluoro-3-methyl-5-nitrobenzoic acid is used in the preparation of novel acetylcholinesterase (AChE) inhibitors . AChE inhibitors are used in the treatment of Alzheimer’s disease and other neurodegenerative disorders .
Inhibition of Butyrylcholinesterase (BChE)
In addition to AChE, the compounds synthesized using 4-Fluoro-3-methyl-5-nitrobenzoic acid also inhibit butyrylcholinesterase (BChE) . BChE inhibitors are being explored for their potential in the treatment of Alzheimer’s disease .
Preparation of Bis(heterocyclic) Skeletal Precursors
4-Fluoro-3-methyl-5-nitrobenzoic acid is used in the preparation of bis(heterocyclic) skeletal precursors for the Pictet-Spengler reaction . The Pictet-Spengler reaction is a key step in the synthesis of many biologically active natural products and pharmaceuticals .
Fluorinated Heterocycles in Drug Design
Due to the importance of fluorinated heterocycles as main components of marketed drugs, this compound, with its directly connected fluorine atom, can be used in the design and development of new drugs . In most cases, the fluorine-containing heterocycles showed promising safety index via their reduced cytotoxicity in non-cancerous cell lines .
Safety And Hazards
properties
IUPAC Name |
4-fluoro-3-methyl-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZHXWQVBIZYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methyl-5-nitrobenzoic acid | |
CAS RN |
1341764-57-5 |
Source
|
Record name | 4-fluoro-3-methyl-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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